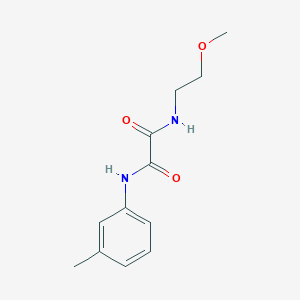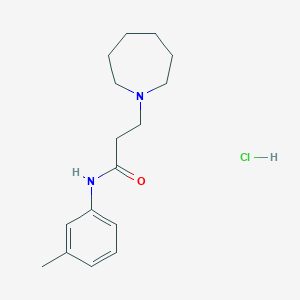
N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide
Descripción general
Descripción
N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMPE is a member of the amide family, which is well known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of inflammation. It has also been reported to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to improve plant growth and yield by enhancing nutrient uptake and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds with similar activities. However, the solubility of this compound in aqueous solutions is limited, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide research. One area of interest is the development of this compound derivatives with improved solubility and activity. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of this compound in materials science and agriculture could be further explored. Finally, the mechanism of action of this compound should be further elucidated to better understand its biological activities.
Conclusion:
In conclusion, this compound is a chemical compound with diverse biological activities that has gained significant attention in scientific research. Its potential applications in medicine, agriculture, and materials science make it an interesting compound to study. While there are still many unanswered questions about the mechanism of action of this compound, its low toxicity and promising activities make it a promising compound for future research.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. This compound has been reported to possess anti-inflammatory, analgesic, and antitumor activities. It has also been investigated for its potential to improve plant growth and yield. In materials science, this compound has been studied for its ability to modify the surface properties of materials.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-4-3-5-10(8-9)14-12(16)11(15)13-6-7-17-2/h3-5,8H,6-7H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNISDARUCBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]ethyl}-4,5-difluorobenzamide hydrochloride](/img/structure/B3945423.png)
![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)
![[2-{[4-(methoxycarbonyl)phenyl]amino}-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3945434.png)

![N-[(5-methylpyrazin-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3945444.png)
![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3945465.png)
![N-(4-{[4-(4-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3945470.png)
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3945476.png)
![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3945487.png)
![N-(2-methoxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B3945509.png)


